molecular formula C4H6O3<br>C4H6O3<br>(CH3CO)2O<br>(CH3CO)2O B6355015 Acetic Anhydride CAS No. 108-24-7

Acetic Anhydride

Cat. No.: B6355015
CAS No.: 108-24-7
M. Wt: 102.09 g/mol
InChI Key: WFDIJRYMOXRFFG-UHFFFAOYSA-N
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Description

Acetic anhydride, also known as ethanoic anhydride, is a chemical compound with the formula (CH₃CO)₂O. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic synthesis. This compound is the simplest isolable anhydride of a carboxylic acid and is commonly used as an acetylating agent and a dehydrating agent .

Mechanism of Action

Target of Action

Acetic anhydride, also known as ethanoic anhydride, is a widely used reagent in organic synthesis . Its primary targets are molecules with nucleophilic sites, such as water, alcohols, and amines . It is used as an acetylating agent, adding an acetyl group to these compounds .

Mode of Action

The interaction of this compound with its targets involves a series of steps . For instance, when reacting with water, the process involves:

Similar mechanisms apply when this compound reacts with alcohols to form esters, and with amines to form amides .

Biochemical Pathways

this compound participates in various biochemical pathways. For example, it is involved in the acetylation of salicylic acid to produce aspirin . It also plays a role in the production of straight-chain aliphatic carboxylic acids from renewable feedstocks .

Pharmacokinetics

It’s also known to be harmful if swallowed and toxic if inhaled .

Result of Action

The result of this compound’s action depends on the target molecule. When it reacts with water, it forms acetic acid . When it reacts with alcohols and amines, it forms esters and amides, respectively . In the case of salicylic acid, this compound helps produce aspirin, a widely used analgesic .

Action Environment

The action of this compound can be influenced by environmental factors. It is a colorless liquid that reacts with moisture in the air, forming acetic acid . It should be stored in a cool and dark place . It’s also flammable, and many reactions involving this compound may cause fire or explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Acetic anhydride undergoes a variety of chemical reactions, primarily due to its electrophilic carbonyl carbon atoms.

  • Acetylation: : this compound is widely used for acetylation reactions, where it transfers an acetyl group to alcohols, amines, and thiols. For example: [ R-OH + (CH₃CO)₂O → R-O-COCH₃ + CH₃COOH ]

  • Hydrolysis: : this compound reacts with water to form acetic acid: [ (CH₃CO)₂O + H₂O → 2CH₃COOH ]

  • Reaction with Amines: : It reacts with amines to form amides: [ R-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH ]

  • Reaction with Alcohols: : It forms esters when reacted with alcohols: [ R-OH + (CH₃CO)₂O → R-O-COCH₃ + CH₃COOH ]

Scientific Research Applications

Acetic anhydride has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Acetic anhydride can be compared with other acid anhydrides and acyl chlorides:

    Propionic Anhydride: Similar to this compound but derived from propionic acid. It has a slightly higher boiling point and is less commonly used.

    Acetyl Chloride: More reactive than this compound and often used when a more vigorous reaction is needed. .

This compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

acetyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3
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InChI Key

WFDIJRYMOXRFFG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(=O)C
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Molecular Formula

C4H6O3, (CH3CO)2O
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DSSTOX Substance ID

DTXSID0024395
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Molecular Weight

102.09 g/mol
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Physical Description

Acetic anhydride appears as a clear colorless liquid with a strong odor of vinegar. Flash point 129 °F. Corrosive to metals and tissue. Density 9.0 lb /gal. Used to make fibers, plastics, pharmaceuticals, dyes, and explosives., Liquid, Colorless liquid with a strong, pungent, vinegar-like odor;, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, pungent, vinegar-like odor.
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Boiling Point

283.19 °F at 760 mmHg (NTP, 1992), 139.5 °C, 137.00 to 140.00 °C. @ 760.00 mm Hg, 139 °C, 282 °F
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Flash Point

121 °F (NTP, 1992), 120 °F (49 °C) Closed cup, 49 °C c.c., 120 °F
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Solubility

Soluble in cold (greater than or equal to 10mg/ml); Decomposes in hot (NTP, 1992), In water, 120 g/L at 20 °C, Slowly soluble in water, forming acetic acid, With alcohol forms ethyl acetate; soluble in chloroform, ether, Soluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloride, Miscible with ethanol, ether, acetic acid, and ethyl acetate, 120 mg/mL at 20 °C, Solubility in water: reaction, 12%
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Density

1.08 (USCG, 1999) - Denser than water; will sink, 1.082 g/cu cm at 20 °C, Relative density (water = 1): 1.08, 1.08
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Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.52
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Vapor Pressure

10 mmHg at 96.8 °F (NTP, 1992), 5.1 [mmHg], VP: 1 Pa at -44 °C (ext); 10 Pa at -25 °C (ext): 100 Pa at -1 °C (ext); 1 kPa at 31 °C; 10 kPa at 75.1 °C; 100 kPa at 203 °C (ext), 0.680 kPa (5.1 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg
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Impurities

A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds., Less than 1 ppm of Al, Cl, PO4, SO4, Fe
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Color/Form

Colorless liquid, Very refractive liquid

CAS No.

108-24-7
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Melting Point

-99.6 °F (NTP, 1992), -73.4 °C, -73 °C, -99 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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